Plasma Elimination Half-Life: Lactoxylidide vs. Tocainide vs. Co-Metabolite TG in Post-MI Patients
Lactoxylidide (LX) exhibits a mean plasma elimination half-life of 29.1 hours, which is 2.14-fold longer than the parent drug tocainide (13.6 hr) and 2.24-fold longer than the co-metabolite tocainide carbamoyl glucuronide, TG (13 hr), measured under identical steady-state conditions in post-myocardial infarction patients receiving oral tocainide for 7 days [1]. This extended residence time means LX accumulates differentially relative to the parent and the glucuronide metabolite, reaching a serum LX-to-tocainide ratio of 0.48 at steady state, compared with only 0.28 for TG [1]. By contrast, lidocaine's elimination half-life is 1.5–2 hours in healthy adults [2], and mexiletine's is approximately 10 hours [3], placing LX's 29.1-hr half-life as the longest among pharmacokinetically characterized xylidide-class compounds.
| Evidence Dimension | Plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | Lactoxylidide (LX): 29.1 hr |
| Comparator Or Baseline | Tocainide: 13.6 hr; Tocainide carbamoyl glucuronide (TG): 13 hr; Lidocaine: ~1.5–2 hr; Mexiletine: ~10 hr |
| Quantified Difference | LX t₁/₂ is 2.14× longer than tocainide; 2.24× longer than TG; 14.6–19.4× longer than lidocaine; 2.91× longer than mexiletine |
| Conditions | Steady-state kinetics in patients (n ≥ 6) given oral tocainide for 7 days following acute myocardial infarction; serum sampled for LX, TG, and tocainide quantification |
Why This Matters
The uniquely long half-life of lactoxylidide dictates that bioanalytical assays for tocainide therapeutic drug monitoring must include LX as a discrete analyte to avoid its accumulation confounding total drug exposure estimates, and makes LX the preferred long-circulating xylidide tracer for in vivo metabolic fate studies where active pharmacology must be excluded.
- [1] Ronfeld RA, Wolshin EM, Block AJ. On the kinetics and dynamics of tocainide and its metabolites. Clin Pharmacol Ther. 1982 Mar;31(3):384-92. doi: 10.1038/clpt.1982.49. PMID: 6800678. View Source
- [2] FDA Label. Lidocaine Hydrochloride Injection, USP. Elimination half-life: 81–149 minutes (mean 107 ± 22 min). View Source
- [3] Prescott LF, Pottage A, Clements JA. Absorption, distribution and elimination of mexiletine. Postgrad Med J. 1977;53 Suppl 1:50-5. PMID: 876938. View Source
